molecular formula C13H13N3O2S B2427088 3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide CAS No. 241132-42-3

3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide

Cat. No. B2427088
CAS RN: 241132-42-3
M. Wt: 275.33
InChI Key: YTSFPQVVABPLRQ-UHFFFAOYSA-N
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Description

The compound “3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide” is a synthetic cathinone . Synthetic cathinones are normally present as white or off-white powders . They are a class of drugs that are known to have stimulant effects .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of certain precursors in the presence of a base . For instance, the formation of thiazole derivatives can proceed via the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide demonstrate potential in anticancer treatments. For instance, a study by Ravinaik et al. (2021) synthesized a series of compounds related to this chemical structure, showing significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These derivatives exhibited higher anticancer activities than etoposide, a reference drug (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Additionally, Gomha et al. (2017) synthesized novel pharmacophores containing thiazole moiety, exhibiting promising anticancer results (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of compounds related to 3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide. Raval et al. (2012) reported significant antibacterial and antifungal activities in synthesized compounds similar to this chemical structure (Raval, Naik, & Desai, 2012). Furthermore, Srivastava (2009) found pronounced biological activity in similar compounds against various bacteria and fungi (Srivastava, 2009).

Chemical Synthesis and Modification

The chemical structure of 3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide allows for diverse chemical reactions and modifications. Hajji et al. (2002) explored its reactivity against dihaloalkanes and aldehydes, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines (Hajji, Testa, Zaballos-García, Zaragozá, Server-Carrió, & Sepúlveda-Arques, 2002).

properties

IUPAC Name

3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-14-13-15-8-11(19-13)10(17)7-12(18)16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSFPQVVABPLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide

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